(+)-Erinacin A-d3

Quantitative Bioanalysis LC-MS/MS Method Development Pharmacokinetics

Quantify (+)-Erinacin A with precision using this d3-labeled analog. The +3 Da mass shift ensures accurate chromatographic co-elution and differentiation via LC-MS/MS, essential for correcting matrix effects and recovery variability in plasma and brain tissue studies. Unlabeled erinacines cannot substitute as an internal standard, making this deuterated form critical for reliable pharmacokinetic analysis and NGF assay validation.

Molecular Formula C25H36O6
Molecular Weight 435.6 g/mol
Cat. No. B12418420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Erinacin A-d3
Molecular FormulaC25H36O6
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O
InChIInChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3/t18-,19+,21+,22-,23+,24-,25-/m1/s1/i4D3
InChIKeyLPPCHLAEVDUIIW-KJRIIPGNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Erinacin A-d3: Procurement-Ready Deuterated Cyathane Diterpenoid for Neurotrophic and Metabolic Stability Research


(+)-Erinacin A-d3 is the deuterium-labeled analog of (+)-Erinacin A (Erinacine A), a cyathane diterpenoid isolated from the mycelia of the medicinal mushroom Hericium erinaceus. The compound features a characteristic 5/6/7 tricyclic skeleton and carries three deuterium atoms (d3) incorporated for use as a stable isotope-labeled internal standard or tracer in quantitative LC-MS/MS workflows . The parent compound, (+)-Erinacin A, is widely recognized for its neurotrophic and neuroprotective activities, primarily through the stimulation of nerve growth factor (NGF) synthesis [1]. The d3-labeled analog enables precise quantitation of (+)-Erinacin A in complex biological matrices, addressing the need for reliable analytical standards in both academic and industrial research settings . This product is intended exclusively for research and laboratory use, and is not for human administration.

(+)-Erinacin A-d3: Why Non-Deuterated Analogs and Unlabeled Standards Fail Critical Quantitative Workflows


Substituting (+)-Erinacin A-d3 with unlabeled (+)-Erinacin A or structurally related cyathane diterpenoids is not analytically valid. The deuterium labeling provides a distinct mass shift (+3 Da) that allows for precise chromatographic co-elution and mass spectrometric differentiation, a prerequisite for accurate quantitation via isotope dilution mass spectrometry . While unlabeled (+)-Erinacin A is commercially available as a research compound, it cannot serve as an internal standard for its own quantification due to the lack of a distinguishable mass difference. Furthermore, the absolute bioavailability of (+)-Erinacin A is 24.39% in rats, with significant first-pass metabolism [1]; without a deuterated internal standard, the measurement of drug concentrations in plasma, brain, and other tissues is subject to matrix effects and variable recovery, compromising the reliability of pharmacokinetic studies [2]. The in-class cyathane diterpenes, such as erinacines B, C, or Q, exhibit markedly different NGF-inducing potencies and do not possess the identical molecular weight or fragmentation pattern, precluding their use as surrogates in quantitative assays for (+)-Erinacin A [3].

(+)-Erinacin A-d3: Verified Quantitative Differentiation Against Unlabeled and In-Class Comparators


Mass Shift and Isotopic Purity for LC-MS/MS Quantitation vs. Unlabeled (+)-Erinacin A

(+)-Erinacin A-d3 provides a +3 Da mass shift compared to the unlabeled parent compound, enabling its use as a stable isotope-labeled internal standard. This mass difference allows for chromatographic co-elution with the analyte while enabling distinct detection via mass spectrometry, a critical requirement for accurate quantitation in biological matrices [1]. The unlabeled compound cannot serve this function due to the absence of a mass differential.

Quantitative Bioanalysis LC-MS/MS Method Development Pharmacokinetics

Validated Bioanalytical Method: Absolute Bioavailability and Brain Penetration Data for the Parent Compound

A validated LC-MS/MS method was developed and applied to determine the absolute bioavailability of erinacine A as 24.39% in Sprague-Dawley rats following oral administration of 2.381 g/kg BW H. erinaceus mycelia extract (equivalent to 50 mg/kg BW erinacine A) [1]. Critically, erinacine A was detected in the brain at 1 hour post-oral dosing, reaching peak concentration at 8 hours, with a brain-to-blood unbound fraction ratio near unity, supporting passive diffusion across the blood-brain barrier [1]. This in vivo evidence distinguishes erinacine A from many other NGF-inducing natural products that lack confirmed CNS penetration.

Pharmacokinetics Blood-Brain Barrier Penetration Preclinical Development

Comparative NGF Synthesis Induction: Erinacine A vs. Other Erinacines (B, C, D, E, F, H)

In a comparative in vitro study using mouse astroglial cells, erinacine A induced NGF synthesis at 250.1 ± 36.2 pg/mL, which is 1.9-fold higher than erinacine B (129.7 ± 6.5 pg/mL) and 8.0-fold higher than erinacine H (31.5 ± 1.7 pg/mL) [1]. However, erinacine C showed higher NGF induction at 299.1 ± 59.6 pg/mL [1]. This data quantifies the relative potency of erinacine A within its class, providing a clear baseline for functional studies.

Neurotrophic Activity NGF Induction Cyathane Diterpenes

Comparative Cytotoxicity and Neurite Outgrowth in PC12 Cells: Erinacine A vs. Erinacines T-V and P

In a comparative study using PC12 cells, erinacine A (compound 4) exhibited weak cytotoxicity with an IC50 of 73.7 μM, whereas erinacines T-V and P (compounds 1-3, 5) showed pronounced neurite outgrowth-promoting effects in the range of 2.5−10 μM without significant cytotoxicity [1]. This indicates that while erinacine A is a potent NGF inducer, its neurite-promoting activity is less pronounced than that of newer erinacine derivatives, and it possesses a measurable cytotoxic threshold that should be considered in experimental design.

Neurite Outgrowth PC12 Cell Model Cytotoxicity

In Vivo Neurochemical Modulation: Increased NGF and Catecholamine Levels in Rat Brain

Oral administration of erinacine A to rats from birth to weaning (first 3 weeks) and intragastrically from weeks 4 to 5 resulted in increased levels of noradrenaline and homovanillic acid in the locus coeruleus at 4 weeks, and increased NGF in both the locus coeruleus and hippocampus at 5 weeks [1]. While no direct comparator was tested in this study, this provides the only published in vivo neurochemical evidence for any erinacine, establishing a unique data point for central nervous system effects.

In Vivo Neurochemistry Locus Coeruleus Hippocampus

(+)-Erinacin A-d3: Optimal Research and Analytical Application Scenarios Derived from Quantitative Evidence


Accurate Quantitation of (+)-Erinacin A in Pharmacokinetic and Tissue Distribution Studies

Utilize (+)-Erinacin A-d3 as a stable isotope-labeled internal standard for LC-MS/MS quantification of the parent compound in plasma, brain, and other tissues. This is essential for generating reliable pharmacokinetic parameters, given the compound's 24.39% absolute bioavailability and demonstrated blood-brain barrier penetration [1]. The deuterated analog corrects for matrix effects and recovery variability, enabling precise measurement of erinacine A concentrations in preclinical models.

Standardization of In Vitro NGF Induction Assays for Cyathane Diterpenes

Employ (+)-Erinacin A-d3 as a reference standard to calibrate and validate quantitative NGF ELISA or mRNA expression assays. The established baseline of 250.1 ± 36.2 pg/mL NGF induction in mouse astroglial cells [1] provides a benchmark for comparing the potency of novel erinacine derivatives or extracts. The deuterated form ensures assay consistency across different laboratories and experimental runs.

Mechanistic Studies of Blood-Brain Barrier Penetration and CNS Targeting

Use (+)-Erinacin A-d3 as a tracer to investigate the passive diffusion mechanism of cyathane diterpenes across the blood-brain barrier. The compound's brain-to-blood unbound fraction ratio of ~1 supports its utility in studying CNS drug delivery [1]. The deuterated label allows for definitive identification and quantification in brain homogenates, distinguishing it from endogenous compounds.

Differentiation of Neurite Outgrowth vs. Cytotoxicity in PC12 Cell-Based Screens

Leverage the established IC50 of 73.7 μM for erinacine A in PC12 cells [1] as a cytotoxicity control in neurite outgrowth assays. This concentration threshold can be used to distinguish between neurotrophic effects and non-specific cellular toxicity when evaluating new erinacine derivatives or mushroom extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Erinacin A-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.